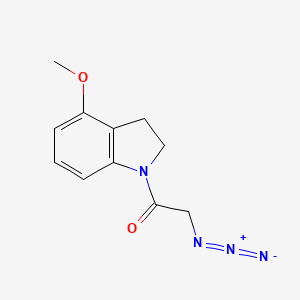
6-氯-3-氟-2-碘吡啶
描述
6-Chloro-3-fluoro-2-iodopyridine is an organic compound with the chemical formula C5H2ClFIN . It is a halogenated pyridine derivative that has a chlorine atom, a fluorine atom, and an iodine atom attached to the pyridine ring. This compound is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-fluoro-2-iodopyridine consists of a pyridine ring with a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and an iodine atom at the 2nd position . The empirical formula is C5H2ClFIN and the molecular weight is 257.43 g/mol .Physical and Chemical Properties Analysis
6-Chloro-3-fluoro-2-iodopyridine is a solid compound . The InChI code is 1S/C5H2ClFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
我已经搜索了“6-氯-3-氟-2-碘吡啶”的科学研究应用,但不幸的是,现有的信息没有提供该化合物在各个领域中的详细应用。 该化合物被提及为化学合成中使用的构建单元,以及提供给早期发现研究人员的收藏品的一部分 。 还注意到,诸如 Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等程序可以使用该化合物生成令人印象深刻的模拟可视化 .
安全和危害
6-Chloro-3-fluoro-2-iodopyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, advising to wear protective gloves/eye protection/face protection, and in case of contact with eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
Fluoropyridines, a group to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 6-Chloro-3-fluoro-2-iodopyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given its structural properties, it may be used as a precursor for the synthesis of various biologically active compounds .
生化分析
Biochemical Properties
6-Chloro-3-fluoro-2-iodopyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The presence of halogen atoms in its structure can enhance its binding affinity to certain enzymes, potentially inhibiting or activating their functions. For example, the compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, depending on the specific enzyme and the environment in which the reaction occurs .
Cellular Effects
6-Chloro-3-fluoro-2-iodopyridine can have significant effects on various types of cells and cellular processes. It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound could modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects can vary depending on the concentration of the compound and the type of cells being studied .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-3-fluoro-2-iodopyridine involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, 6-Chloro-3-fluoro-2-iodopyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-fluoro-2-iodopyridine can change over time. The compound’s stability and degradation are important factors to consider. It is known to be light-sensitive and may degrade upon prolonged exposure to light. Additionally, the long-term effects of the compound on cellular function can be observed in both in vitro and in vivo studies. For instance, prolonged exposure to 6-Chloro-3-fluoro-2-iodopyridine may lead to changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 6-Chloro-3-fluoro-2-iodopyridine can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses could lead to toxicity or other adverse effects. Threshold effects may be observed, where a certain concentration of the compound is required to elicit a biological response. Toxic effects at high doses could include organ damage, changes in blood chemistry, and behavioral alterations .
Metabolic Pathways
6-Chloro-3-fluoro-2-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The involvement of cytochrome P450 enzymes in the metabolism of 6-Chloro-3-fluoro-2-iodopyridine is particularly noteworthy .
Transport and Distribution
The transport and distribution of 6-Chloro-3-fluoro-2-iodopyridine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 6-Chloro-3-fluoro-2-iodopyridine can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
6-chloro-3-fluoro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-4-2-1-3(7)5(8)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINXERMPCQJEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-36-1 | |
| Record name | 6-Chlorol-3-fluoro-2-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


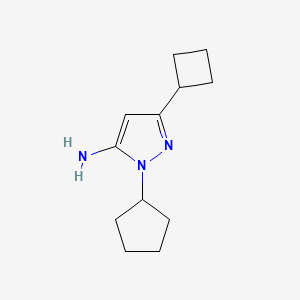
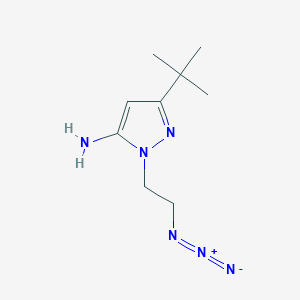

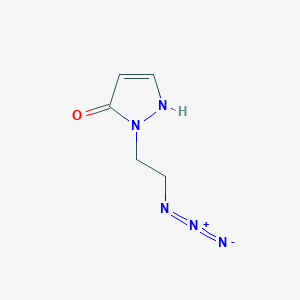

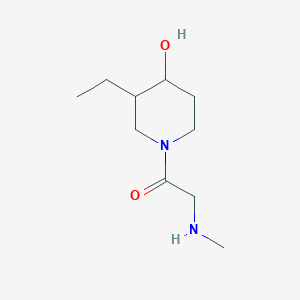
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491268.png)
![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)
